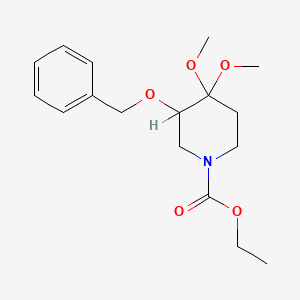
EINECS 282-339-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 282-339-6 is a chemical compound with the molecular formula C17H25NO5. It is known for its unique structure, which includes a piperidine ring substituted with ethyl, dimethoxy, and phenylmethoxy groups.
Vorbereitungsmethoden
The synthesis of EINECS 282-339-6 typically involves multiple steps, starting with the preparation of the piperidine ring. The synthetic route may include the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the dimethoxy and phenylmethoxy groups onto the piperidine ring.
Esterification: The final step involves the esterification of the carboxylate group with ethyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
EINECS 282-339-6 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the ester group to yield the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
EINECS 282-339-6 has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of EINECS 282-339-6 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
EINECS 282-339-6 can be compared with other similar compounds, such as:
Ethyl 4,4-dimethoxy-3-(methoxy)piperidine-1-carboxylate: Lacks the phenyl group, leading to different chemical properties and applications.
Methyl 4,4-dimethoxy-3-(phenylmethoxy)piperidine-1-carboxylate:
4,4-Dimethoxy-3-(phenylmethoxy)piperidine-1-carboxylic acid: The carboxylic acid form has different solubility and reactivity compared to the ester form.
Eigenschaften
CAS-Nummer |
84176-72-7 |
|---|---|
Molekularformel |
C17H25NO5 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
ethyl 4,4-dimethoxy-3-phenylmethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO5/c1-4-22-16(19)18-11-10-17(20-2,21-3)15(12-18)23-13-14-8-6-5-7-9-14/h5-9,15H,4,10-13H2,1-3H3 |
InChI-Schlüssel |
GBEMWQAUUZLZOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC(C(C1)OCC2=CC=CC=C2)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















